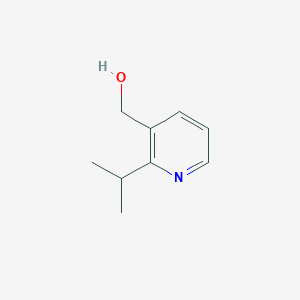
(2-Isopropylpyridin-3-yl)methanol
描述
(2-Isopropylpyridin-3-yl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, featuring an isopropyl group at the second position and a hydroxymethyl group at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylpyridin-3-yl)methanol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-isopropylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity .
化学反应分析
Types of Reactions
(2-Isopropylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Isopropylpyridine-3-carboxylic acid.
Reduction: 2-Isopropylpiperidine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(2-Isopropylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2-Isopropylpyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
(2-Isopropoxypyridin-3-yl)methanol: Similar structure but with an isopropoxy group instead of an isopropyl group.
(2-Aminopyridin-3-yl)methanol: Contains an amino group at the second position.
(2-Methylpyridin-3-yl)methanol: Features a methyl group at the second position.
Uniqueness
(2-Isopropylpyridin-3-yl)methanol is unique due to the presence of both an isopropyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
生物活性
Overview
(2-Isopropylpyridin-3-yl)methanol is an organic compound with the molecular formula CHNO. It is a pyridine derivative characterized by an isopropyl group at the second position and a hydroxymethyl group at the third position of the pyridine ring. This unique structure imparts distinct biological activities, making it a subject of interest in pharmaceutical research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to target molecules. This interaction may modulate enzymatic activities, potentially leading to therapeutic effects in various conditions.
1. Anti-inflammatory Properties
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:
These findings suggest that this compound may also possess similar anti-inflammatory properties, warranting further investigation.
2. Antimicrobial Activity
The compound's structural features may contribute to its antimicrobial properties. Pyridine derivatives have been explored for their efficacy against various pathogens, including drug-resistant strains of bacteria. For example, studies on related compounds have shown activity against Mycobacterium tuberculosis, indicating potential applications in treating infections.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized this compound and evaluated its biological activity in vitro. The compound was tested for its ability to inhibit COX-2 and showed promising results comparable to established anti-inflammatory drugs.
Case Study 2: Structure–Activity Relationship (SAR)
Research on SAR has demonstrated that modifications to the pyridine ring can significantly influence biological activity. For example, introducing electron-donating groups enhances COX-2 inhibition, suggesting that this compound could be optimized for improved efficacy against inflammatory diseases.
Research Findings
-
Chemical Reactions : The compound undergoes various chemical transformations, including oxidation and substitution reactions, which can lead to biologically active derivatives.
- Oxidation : Hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
- Substitution : The hydroxymethyl group can be replaced by other functional groups, potentially altering biological activity.
- Pharmacokinetics : Preliminary studies suggest that this compound exhibits favorable absorption and distribution characteristics, making it a viable candidate for further pharmacological development.
属性
IUPAC Name |
(2-propan-2-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUXGVRLMGZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













